![molecular formula C10H19N3O3 B13425704 (Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)
(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N’-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[45]decan-2-yl)acetimidamide is a complex organic compound featuring a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide typically involves the use of commercially available reagents. One common synthetic route starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride for reduction steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N’-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitrile groups to amines.
Substitution: This reaction can replace one functional group with another, often using reagents like halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen in the presence of a catalyst like Raney nickel.
Substitution: Halides and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure provides rigidity and three-dimensionality, which are valuable in drug design .
Biology
In biological research, this compound is studied for its potential as an inhibitor of various enzymes. Its structure allows it to interact with specific biological targets, making it a candidate for drug development .
Medicine
In medicine, (Z)-N’-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide is explored for its therapeutic potential. It has shown promise as an inhibitor of enzymes involved in diseases like cancer and inflammation .
Industry
In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and resins. Its ability to form stable structures makes it useful in creating durable and high-performance materials .
Wirkmechanismus
The mechanism of action of (Z)-N’-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide involves its interaction with molecular targets such as enzymes. The compound’s spirocyclic structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid
- 6-Oxa-2-aza-spiro[4.5]decan-3-one
- 3-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile
Uniqueness
What sets (Z)-N’-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide apart from similar compounds is its specific combination of functional groups and its (Z)-configuration. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H19N3O3 |
|---|---|
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethanimidamide |
InChI |
InChI=1S/C10H19N3O3/c11-9(12-15)6-13-3-2-10(7-13)5-8(14)1-4-16-10/h8,14-15H,1-7H2,(H2,11,12) |
InChI-Schlüssel |
PAGWCDVKQRYVNB-UHFFFAOYSA-N |
Isomerische SMILES |
C1COC2(CCN(C2)C/C(=N/O)/N)CC1O |
Kanonische SMILES |
C1COC2(CCN(C2)CC(=NO)N)CC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


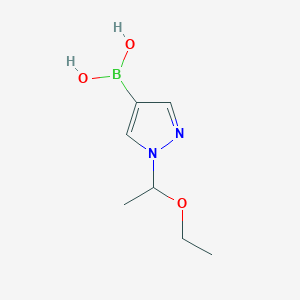
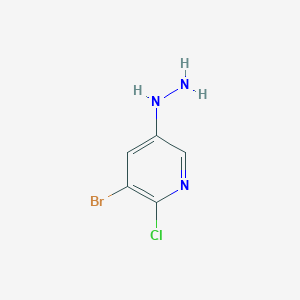
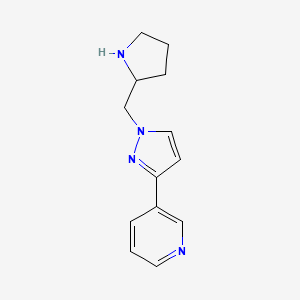

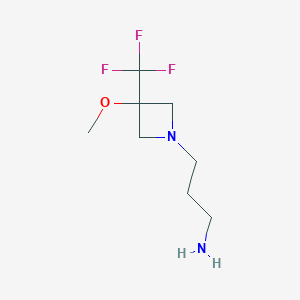

![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)
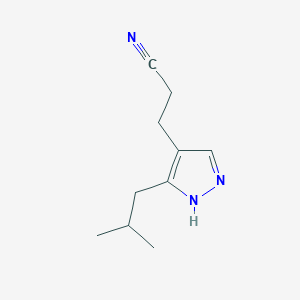


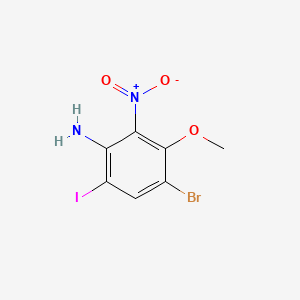
![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B13425715.png)
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)

